2-Methyl-2-adamantyl methacrylate

Acid-labile protecting group Deprotection kinetics Chemically amplified resist

2-Methyl-2-adamantyl methacrylate (MAdMA) is a methacrylate ester functionalized with a bulky, rigid 2-methyl-2-adamantyl group. This monomer is a foundational building block for high-performance polymers used in advanced lithography, particularly chemically amplified photoresists (CARs) for 193 nm (ArF) and EUV patterning.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 177080-67-0
Cat. No. B065372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-adamantyl methacrylate
CAS177080-67-0
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C
InChIInChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3
InChIKeyFDYDISGSYGFRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-adamantyl methacrylate (CAS 177080-67-0): Critical Acid-Cleavable Monomer for 193nm and EUV Photoresist Formulations


2-Methyl-2-adamantyl methacrylate (MAdMA) is a methacrylate ester functionalized with a bulky, rigid 2-methyl-2-adamantyl group. This monomer is a foundational building block for high-performance polymers used in advanced lithography, particularly chemically amplified photoresists (CARs) for 193 nm (ArF) and EUV patterning [1]. The 2-methyl-2-adamantyl moiety serves as an acid-labile protecting group; upon photoacid generation, it undergoes acid-catalyzed cleavage to yield a large polarity change, enabling high-contrast development [2]. The adamantane core imparts essential dry-etch resistance and optical transparency at 193 nm, while the methyl substitution modulates reactivity and polymer glass transition temperature relative to other 2-alkyl-2-adamantyl analogs [3].

Why 2-Methyl-2-adamantyl methacrylate Cannot Be Arbitrarily Substituted by Other 2-Alkyl-2-adamantyl Methacrylates in Photoresist Formulations


Direct substitution of 2-methyl-2-adamantyl methacrylate (MAdMA) with its closest structural analogs—such as 2-ethyl-2-adamantyl methacrylate (EAdMA) or 2-butyl-2-adamantyl methacrylate—without full reformulation is scientifically unsound. The reactivity of the acid-labile ester, the polymer's glass transition temperature, and the resulting lithographic sensitivity are exquisitely tuned by the alkyl group at the 2-position of the adamantane cage. As quantified in the evidence below, altering this alkyl chain size directly and measurably changes the deprotection reaction energy, cleavage kinetics, and polymer thermomechanical properties, which in turn govern critical resist performance parameters like resolution, sensitivity, and line-edge roughness [1].

Quantitative Differentiation Guide: Head-to-Head Performance Data for 2-Methyl-2-adamantyl methacrylate vs. Its Closest Analogs


Acid-Catalyzed Cleavage Reactivity: 2.5-Fold Lower Than 2-Ethyl Analog

A direct experimental comparison of acid-catalyzed deprotection reactivity revealed that the 2-ethyl-2-adamantyl (EAd) group exhibits a reactivity 2.5 times higher than the 2-methyl-2-adamantyl (MAd) group [1]. This difference in cleavage rate directly influences the resist's photospeed and contrast. The lower reactivity of the MAd group is advantageous for achieving higher resolution and better process control by mitigating excessive acid diffusion.

Acid-labile protecting group Deprotection kinetics Chemically amplified resist

Deprotection Reaction Energy: MAdMA Exhibits Lower Exothermicity Than EAdMA, Reducing Sensitivity

Theoretical calculations of deprotection reaction energies for 2-alkyl-2-adamantyl methacrylate polymers show that the 2-methyl-2-adamantyl (MAd) group has a smaller exothermic reaction energy compared to the 2-ethyl-2-adamantyl (EAd) and 2-butyl-2-adamantyl groups [1]. This thermodynamically less favorable reaction is the mechanistic basis for the observed lower sensitivity of MAdMA-based resists.

Reaction thermodynamics Photospeed Computational chemistry

Glass Transition Temperature (Tg) Modulation: Increasing MAdMA Content in Copolymers Systematically Elevates Tg

In a series of methacrylic copolymers synthesized with varying ratios of 2-methyl-2-adamantyl methacrylate (MAdMA), the glass transition temperature (Tg) was found to increase proportionally with MAdMA content [1]. This demonstrates the monomer's direct and quantifiable role in tuning polymer thermomechanical properties. While a direct Tg comparison to an EAdMA copolymer under identical conditions is not provided, the study establishes MAdMA as a robust Tg-enhancing comonomer.

Thermal stability Copolymer design DSC analysis

Polymerization Reactivity: MAdMA Exhibits High Polymerization Rate via Reduced Termination

During atom transfer radical polymerization (ATRP), 2-methyl-2-adamantyl methacrylate (adMM) demonstrated high reactivity, polymerizing readily even at room temperature to yield polymers with narrow polydispersity [1]. The enhanced polymerization rate of MAdMA relative to other methacrylates is attributed primarily to a reduction in the termination rate constant (kt) rather than an increase in the propagation rate constant (kp) [2].

Polymerization kinetics ATRP Monomer reactivity

Lithographic Resolution: Sub-0.17 μm Patterning Achieved with MAdMA-Based 193nm Resists

A chemically amplified resist composed of a copolymer of 2-methyl-2-adamantyl methacrylate and tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl methacrylate resolved a 0.17 μm lines and spaces (L/S) pattern using an ArF excimer laser exposure system [1]. Further optimization with a 2MAdMA-methacrylic acid (MAA) copolymer achieved a resolution of 0.165 μm L/S with a sensitivity of 3.0 mJ/cm² [2]. More advanced formulations, such as a 2MAdMA-mevalonic lactone methacrylate (MLMA) 1:1 copolymer, demonstrated a minimum resolution below 150 nm with good dry-etch resistance [3].

ArF lithography Resolution Pattern transfer

Targeted Application Scenarios for 2-Methyl-2-adamantyl methacrylate Based on Quantitative Evidence


High-Resolution 193nm (ArF) Photoresist Formulations Requiring Controlled Acid Diffusion

The 2.5-fold lower acid-catalyzed cleavage reactivity of MAdMA relative to EAdMA, as established in direct experimental comparisons [1], makes it the preferred acid-labile monomer for ArF photoresists where controlling photoacid diffusion is paramount. This property enables the achievement of sub-0.17 μm resolution with good sensitivity, as demonstrated in multiple copolymer systems [2]. Formulators seeking to minimize line-edge roughness (LER) and maximize process latitude should select MAdMA over its more reactive 2-ethyl analog.

Synthesis of Well-Defined Block Copolymers via Controlled Radical Polymerization

The high reactivity of MAdMA in atom transfer radical polymerization (ATRP), allowing for room-temperature polymerization and yielding polymers with narrow polydispersity, makes it an excellent candidate for synthesizing architecturally complex block copolymers [3]. This property is exploited in the creation of fluorinated block copolymers for immersion lithography resist modifiers, where precise control over polymer architecture and surface segregation is critical for performance [4].

Thermomechanical Property Tuning in Methacrylic Copolymer Design

The demonstrated ability to systematically increase the glass transition temperature (Tg) of methacrylic copolymers by increasing the MAdMA comonomer content [5] allows polymer chemists to fine-tune the thermal stability and mechanical rigidity of the final material. This is particularly relevant for negative-tone photoresists and other specialty coatings where a higher Tg is desirable for improved pattern fidelity and thermal flow resistance.

Foundational Monomer for EUV Resist Development with Enhanced Dry-Etch Resistance

Incorporation of MAdMA into poly(p-hydroxystyrene)-based copolymer matrices has been shown to improve dry-etch resistance in both KrF and EUV chemically amplified resists, enabling the fabrication of 250 nm positive patterns with a KrF scanner and 100 nm elbow patterns with an EUV tool [6]. This positions MAdMA as a versatile building block for both 193nm and next-generation EUV resist platforms where pattern transfer fidelity is essential.

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